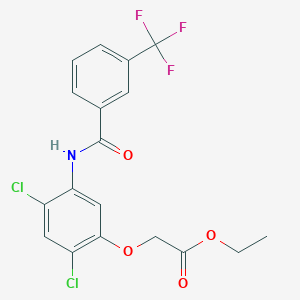

Ethyl 2-(2,4-dichloro-5-((3-(trifluoromethyl)benzoyl)amino)phenoxy)acetate

Description

Ethyl 2-(2,4-dichloro-5-((3-(trifluoromethyl)benzoyl)amino)phenoxy)acetate is a synthetic organic compound characterized by a dichlorophenoxy core linked to a 3-(trifluoromethyl)benzoylamino group via an ethyl acetate bridge. Its molecular formula is C₁₈H₁₄Cl₂F₃NO₄, with a molecular weight of 436.21 g/mol . The compound’s structure combines halogenated (Cl, F) and electron-withdrawing (trifluoromethyl) groups, which are common in agrochemicals and pharmaceuticals due to their enhanced stability and bioactivity.

Properties

IUPAC Name |

ethyl 2-[2,4-dichloro-5-[[3-(trifluoromethyl)benzoyl]amino]phenoxy]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2F3NO4/c1-2-27-16(25)9-28-15-8-14(12(19)7-13(15)20)24-17(26)10-4-3-5-11(6-10)18(21,22)23/h3-8H,2,9H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFPUHHILPYXTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2,4-dichloro-5-((3-(trifluoromethyl)benzoyl)amino)phenoxy)acetate is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a complex structure characterized by multiple functional groups, including dichloro and trifluoromethyl substituents. Its structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the reaction of various precursors under controlled conditions. For instance, the synthesis may start with 2,4-dichloro-5-fluorobenzoyl chloride reacting with an amine derivative in the presence of a suitable solvent and base to form the desired product. The detailed synthetic pathway has been documented in various patents and research articles .

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For example, derivatives of this compound have shown effectiveness against Acinetobacter baumannii and Pseudomonas aeruginosa, which are recognized as critical pathogens by the WHO .

| Compound | Activity | Target Pathogen |

|---|---|---|

| This compound | Moderate | Acinetobacter baumannii |

| Similar Derivative | High | Pseudomonas aeruginosa |

The biological activity of this compound is likely mediated through its interaction with specific cellular targets. Research suggests that the presence of the trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with intracellular targets .

Case Studies

- Dopamine Receptor Interaction : A study examined related compounds for their agonistic activity on dopamine receptors. It was found that certain analogs displayed selective agonist activity for D2 receptors over D3 receptors, indicating potential applications in treating neurological disorders .

- Cancer Research : The compound's structural analogs have been evaluated for anticancer properties. A notable finding was that some derivatives exhibited IC50 values in the nanomolar range against leukemia cell lines, suggesting promising therapeutic potential .

Comparison with Similar Compounds

Ethyl 2-(4-Aminophenoxy) Acetate

- Structure: Features a 4-aminophenoxy group instead of the dichloro and benzoylamino substituents (Molecular formula: C₁₀H₁₃NO₃) .

- Synthesis: Synthesized via alkylation of p-nitrophenol followed by nitro-group reduction using NH₄Cl/Fe .

- Key Differences: The absence of chlorine and trifluoromethyl groups reduces lipophilicity, impacting membrane permeability. The amino group enhances reactivity in further derivatization (e.g., coupling with carboxylic acids).

- Applications : Serves as a precursor for dual glucokinase activators, highlighting its pharmaceutical relevance .

Ethyl 2-(2,4-Dichloro-5-(((3-(4-Nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate (CAS 339015-28-0)

- Structure: Incorporates a thienyl ring and 4-nitrophenoxy substituent (Molecular formula: C₂₁H₁₆Cl₂N₂O₇S) .

- The thienyl ring introduces sulfur-based π-π interactions, altering binding affinity in biological targets.

Sulfentrazone (N-(2,4-Dichloro-5-(4-(Difluoromethyl)-4,5-Dihydro-3-Methyl-5-Oxo-1H-1,2,4-Triazol-1-yl)Phenyl)methanesulfonamide)

- Structure : Shares a 2,4-dichlorophenyl core but includes a triazolyl and methanesulfonamide group (Molecular formula: C₁₁H₁₀Cl₂F₂N₄O₃S ) .

- Key Differences: The triazolyl moiety enhances herbicidal activity by inhibiting protoporphyrinogen oxidase (PPO). Methanesulfonamide improves water solubility compared to the ethyl acetate linker in the target compound.

- Applications : Widely used as a pre-emergent herbicide .

Impurity E(EP): N-(2-Hydroxyethyl)-N-[(1RS)-1-Methyl-2-[3-(Trifluoromethyl)Phenyl]Ethyl]Benzamide

- Structure : Contains a trifluoromethylphenyl group and hydroxyethyl side chain (Molecular formula: C₂₀H₂₁F₃N₂O₂ ) .

- Key Differences: The hydroxyethyl group increases hydrogen-bonding capacity, improving solubility in polar solvents. Benzamide linkage (vs.

- Applications : Pharmaceutical impurity standard, indicating relevance in drug manufacturing .

Preparation Methods

Synthesis of Phenoxyacetic Acid Ethyl Ester Intermediate

The phenoxyacetate backbone is constructed via nucleophilic substitution between a phenol derivative and ethyl chloroacetate. A representative procedure involves:

- Reagents : Ethyl chloroacetate, 5-aminophenol, potassium carbonate (K₂CO₃).

- Solvent : Dimethylformamide (DMF) or acetone.

- Conditions : Reflux at 80–100°C for 12–24 hours.

Example :

5-Aminophenol (1.0 eq) is dissolved in DMF, followed by addition of K₂CO₃ (2.5 eq) and ethyl chloroacetate (1.2 eq). The mixture is stirred at 90°C for 18 hours, yielding ethyl 2-(5-aminophenoxy)acetate. Purification is achieved via vacuum distillation or recrystallization from ethanol.

Regioselective Chlorination

Dichloro substitution is introduced using chlorine gas or sulfuryl chloride (SO₂Cl₂). The reaction’s regiochemistry is controlled by directing groups (e.g., amino or acetamido):

- Reagents : Chlorine gas, iron(III) chloride (FeCl₃) catalyst.

- Solvent : Chlorobenzene or dichloromethane.

- Conditions : 50–60°C, 6–8 hours.

Example :

Ethyl 2-(5-aminophenoxy)acetate (1.0 eq) is dissolved in chlorobenzene, and FeCl₃ (0.1 eq) is added. Chlorine gas is bubbled through the solution at 55°C for 7 hours, yielding ethyl 2-(2,4-dichloro-5-aminophenoxy)acetate. Excess chlorine is quenched with sodium thiosulfate.

Acylation with 3-(Trifluoromethyl)benzoyl Chloride

The amino group is acylated using 3-(trifluoromethyl)benzoyl chloride under Schotten-Baumann conditions:

- Reagents : 3-(Trifluoromethyl)benzoyl chloride, sodium hydroxide (NaOH).

- Solvent : Water-tetrahydrofuran (THF) biphasic system.

- Conditions : 0–5°C, 1–2 hours.

Example :

Ethyl 2-(2,4-dichloro-5-aminophenoxy)acetate (1.0 eq) is suspended in THF and cooled to 0°C. Aqueous NaOH (2.0 eq) and 3-(trifluoromethyl)benzoyl chloride (1.1 eq) are added dropwise. The mixture is stirred for 1 hour, and the product is extracted with ethyl acetate. Yield: 78–85% after recrystallization from methanol.

Chlorination-First Approach

Preparation of 2,4-Dichloro-5-nitrophenol

Nitration followed by chlorination ensures precise positioning of substituents:

- Reagents : Nitric acid (HNO₃), sulfuric acid (H₂SO₄), chlorine gas.

- Conditions : 0°C (nitration), 40°C (chlorination).

Example :

Phenol is nitrated with HNO₃/H₂SO₄ at 0°C to yield 4-nitrophenol, which is subsequently chlorinated at 40°C to form 2,4-dichloro-5-nitrophenol. Reduction of the nitro group (e.g., H₂/Pd-C) affords 2,4-dichloro-5-aminophenol.

Etherification and Acylation

The chlorinated phenol undergoes etherification and acylation as described in Sections 2.1 and 2.3.

Alternative Pathways and Optimization

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times:

Solvent and Catalyst Screening

- Etherification : N-methylpyrrolidone (NMP) enhances reactivity but requires anhydrous conditions.

- Acylation : Trifluoroacetic acid (TFA) improves benzoylation efficiency but necessitates corrosion-resistant equipment.

Data Summary of Key Methods

Challenges and Mitigation Strategies

- Regioselectivity in Chlorination : Use of directing groups (e.g., amino) ensures preferential para/ortho substitution.

- Acylation Side Reactions : Low-temperature conditions (0–5°C) suppress over-acylation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves regioisomeric impurities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.